4-(Cyclopropylmethoxy)pyridin-2-amine
Description
4-(Cyclopropylmethoxy)pyridin-2-amine is a pyridine derivative characterized by a cyclopropylmethoxy substituent at the 4-position and an amine group at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol (CAS: 1564573-58-5) . The cyclopropylmethoxy group confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis. This compound is often utilized as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, due to its ability to modulate solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDXXLZGHAOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)pyridin-2-amine typically involves the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable base (e.g., sodium hydride) and a halogenating agent (e.g., methyl iodide) to form cyclopropylmethoxy iodide.
Nucleophilic Substitution: The cyclopropylmethoxy iodide is then reacted with 2-aminopyridine under nucleophilic substitution conditions to yield this compound. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
4-(Cyclopropylmethoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmacophore in drug discovery, particularly for targeting neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-(Cyclopropylmethoxy)pyridin-2-amine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Chemical Reactivity: The presence of the amine and methoxy groups allows for various chemical transformations, facilitating the synthesis of diverse derivatives.
Comparison with Similar Compounds
Regiochemical Isomerism: 4- vs. 5-Substituted Derivatives
The positional isomerism between 4- and 5-(cyclopropylmethoxy)pyridin-2-amine significantly impacts reactivity and biological activity. For example, This compound is more sterically hindered due to the proximity of the bulky cyclopropylmethoxy group to the amine, which may reduce nucleophilicity compared to its 5-substituted counterpart. This steric effect is critical in Suzuki coupling reactions, where regiochemistry influences cross-coupling efficiency .
Electronic Effects of Substituents
- 4-Ethoxypyridin-2-amine (CAS: N/A): The ethoxy group (-OCH₂CH₃) is less sterically demanding than cyclopropylmethoxy, leading to enhanced hydrogen-bonding capabilities. Crystallographic studies reveal that this compound forms dimers via N–H⋯N interactions, which stabilize its solid-state structure .
Functional Group Compatibility
- 4-Methyl-3-nitropyridin-2-amine: The nitro group (-NO₂) at the 3-position creates a strong electron-withdrawing effect, activating the pyridine ring for nucleophilic substitution. This property is exploited in the synthesis of antimalarial and antimicrobial agents .
Biological Activity
4-(Cyclopropylmethoxy)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 1250093-19-6
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It is suggested that the compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Interaction with Cytochrome P450 Enzymes
Research indicates that compounds similar to this compound can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been noted that modifications in the cyclopropyl group can enhance metabolic stability and reduce clearance rates, thereby increasing bioavailability .
Biological Activity Overview
The biological activities of this compound and related compounds can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin and norepinephrine pathways. |
| Neuroprotective Effects | May protect neurons from oxidative stress and apoptosis. |
| Antimicrobial Activity | Exhibits activity against various bacterial strains. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Neuropharmacological Study :
- A study evaluated the antidepressant-like effects of the compound in animal models. Results indicated significant reductions in depressive behaviors, suggesting a role in enhancing serotonergic transmission.
-
Antimicrobial Efficacy :
- Another study explored the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
-
CYP Enzyme Interaction :
- Research focusing on metabolic profiling revealed that this compound interacts with CYP enzymes, impacting drug metabolism and clearance rates. This interaction is crucial for understanding its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
